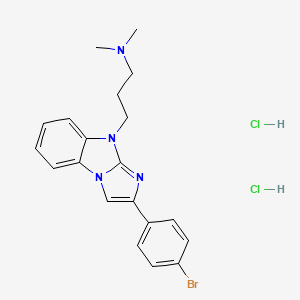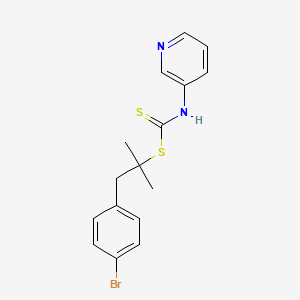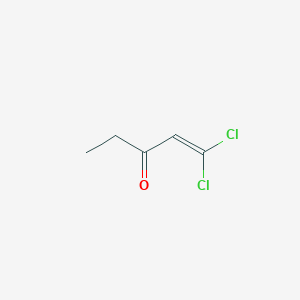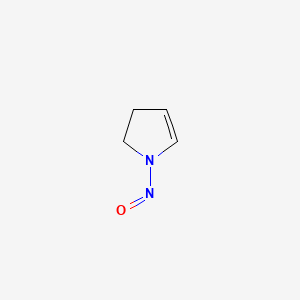![molecular formula C11H13NO5 B14680559 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate CAS No. 38491-33-7](/img/structure/B14680559.png)
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyethyl group and a methylcarbamoyl group attached to the benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methylcarbamate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form an amine.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-Carboxyethyl 4-[(methylcarbamoyl)oxy]benzoate.
Reduction: 2-Hydroxyethyl 4-[(methylamino)oxy]benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
科学的研究の応用
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of polymers and coatings due to its ability to form stable films.
作用機序
The mechanism of action of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
Ethyl 4-[(methylcarbamoyl)oxy]benzoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
2-Hydroxyethyl 4-[(ethylcarbamoyl)oxy]benzoate: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is unique due to the presence of both hydroxyethyl and methylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.
特性
CAS番号 |
38491-33-7 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
2-hydroxyethyl 4-(methylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C11H13NO5/c1-12-11(15)17-9-4-2-8(3-5-9)10(14)16-7-6-13/h2-5,13H,6-7H2,1H3,(H,12,15) |
InChIキー |
GASJIPPAORGFPX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=C(C=C1)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)


![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)





![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)



